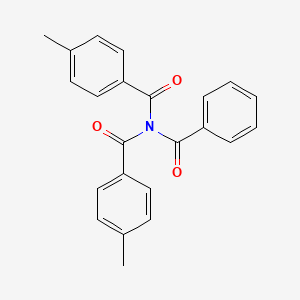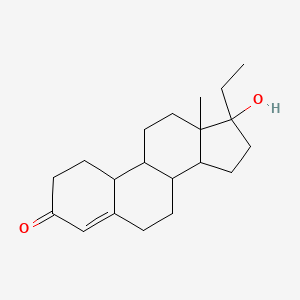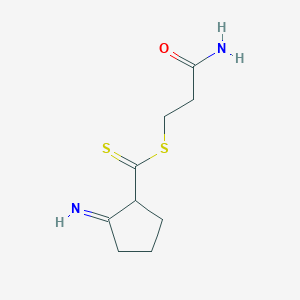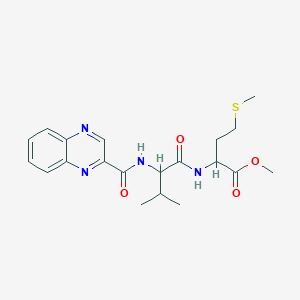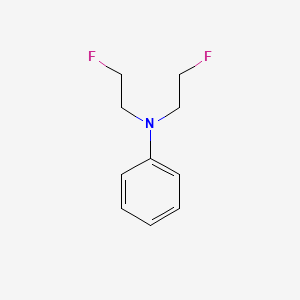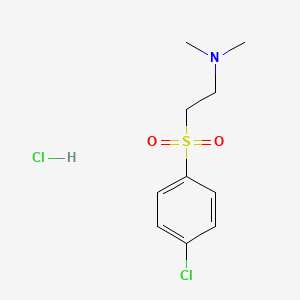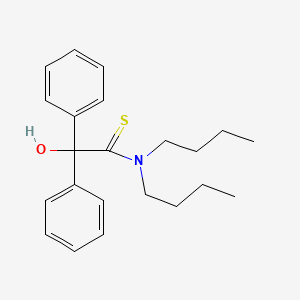
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide is a chemical compound with the molecular formula C22H29NOS It is known for its unique structure, which includes a thioamide group, a hydroxy group, and two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide typically involves the reaction of 2,2-diphenyl-2-hydroxyethanethioamide with dibutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and purification methods are carefully controlled to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioamide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide involves its interaction with specific molecular targets. The hydroxy and thioamide groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dibutyl-2-hydroxy-2,2-diphenylethanamide: Similar structure but lacks the thioamide group.
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioester: Contains a thioester group instead of a thioamide group.
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioether: Contains a thioether group instead of a thioamide group.
Uniqueness
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide is unique due to the presence of both hydroxy and thioamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
59408-53-6 |
|---|---|
Molecular Formula |
C22H29NOS |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide |
InChI |
InChI=1S/C22H29NOS/c1-3-5-17-23(18-6-4-2)21(25)22(24,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,24H,3-6,17-18H2,1-2H3 |
InChI Key |
GKGQQKTUHAIWBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


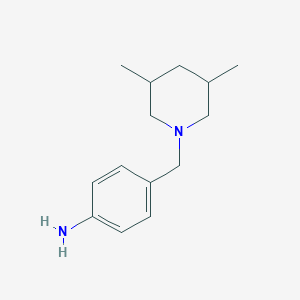
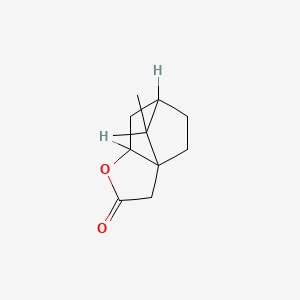
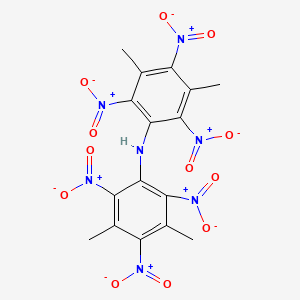
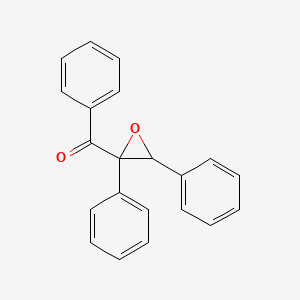
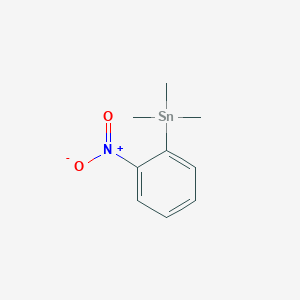
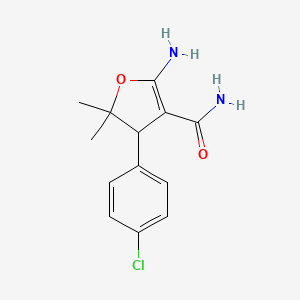
![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)

